molecular formula C6H12INS B1345561 Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide CAS No. 54654-71-6

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide

Cat. No. B1345561
CAS RN: 54654-71-6
M. Wt: 257.14 g/mol
InChI Key: YURNHNOWSPDPEL-UHFFFAOYSA-M
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Description

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide, also known as 3-ethyl-4,5-dihydro-2-methylthiazolium iodide, is an organic iodide compound. It is an important reagent in organic synthesis and is widely used in the field of medicinal chemistry. This compound has a number of unique properties, including its ability to form stable complexes with metal ions and its strong nucleophilic properties. It has been used in a range of laboratory experiments, including the synthesis of novel compounds and the study of biochemical and physiological effects.

Scientific Research Applications

Chemistry and Dimerization Studies

Thiazolium salts, including variations such as 3-ethyl-4,5-dihydro-2-methyl-, iodide, have been studied for their dimerization chemistry. These salts demonstrate a tendency to form dimers under specific conditions, which is a significant aspect of their reactivity and potential applications in synthesis and catalysis. For example, research into the dimerization of thiazolium salts with electron-withdrawing substituents has revealed the formation of both ethylenic and rearranged dimers, shedding light on the nucleophilic carbene nature of deprotonated thiazolium salts in aprotic basic solutions (Doughty & Risinger, 1987).

Catalytic Applications and Material Science

Thiazolium salts have found applications as catalysts in various reactions, including the formose reaction and acyloin condensation. These salts, when polymerized or used in specific configurations, can catalyze reactions efficiently, offering a sustainable and reusable catalyst option. The catalytic activity of polymer-supported thiazolium salts in the formose reaction demonstrates their potential in industrial applications (Yamashita et al., 1992). Moreover, thiazolium-type poly(ionic liquid)s have been synthesized and applied as polymeric binders in lithium-ion batteries, indicating their versatility in material science applications (Grygiel et al., 2015).

Novel Compound Synthesis and Reaction Studies

Thiazolium salts participate in electrophilic reactions with various compounds to yield novel types of S, N-heterocycles, showcasing their utility in the synthesis of complex molecules (Hanefeld & Harms, 1998). This reactivity profile opens up possibilities for the development of new materials and pharmaceuticals.

properties

IUPAC Name

3-ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NS.HI/c1-3-7-4-5-8-6(7)2;/h3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNHNOWSPDPEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SCC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886108
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
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Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide

CAS RN

54654-71-6
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
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Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
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Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
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Record name Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-4,5-dihydro-2-methylthiazolium iodide
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